molecular formula C13H16FN3 B1306359 (3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine CAS No. 279236-81-6

(3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine

Cat. No.: B1306359
CAS No.: 279236-81-6
M. Wt: 233.28 g/mol
InChI Key: HAQKVBPVRIFGKX-UHFFFAOYSA-N
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Description

(3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine is a compound that combines a fluorobenzyl group with an imidazolyl-propylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine typically involves the reaction of 3-fluorobenzylamine with 3-imidazol-1-yl-propylamine under controlled conditions. The reaction may be catalyzed by a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, (3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a valuable tool in pharmacological research .

Medicine: Its unique structure may contribute to the design of molecules with improved pharmacokinetic properties .

Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for enhancing the performance of these materials .

Mechanism of Action

The mechanism of action of (3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group can enhance the compound’s binding affinity, while the imidazole ring can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall activity and efficacy .

Comparison with Similar Compounds

Uniqueness: (3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine is unique due to the presence of both the fluorobenzyl and imidazole functionalities. This combination allows for a broader range of chemical reactions and interactions, making it more versatile compared to its individual components .

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3/c14-13-4-1-3-12(9-13)10-15-5-2-7-17-8-6-16-11-17/h1,3-4,6,8-9,11,15H,2,5,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQKVBPVRIFGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNCCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901213057
Record name N-[(3-Fluorophenyl)methyl]-1H-imidazole-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279236-81-6
Record name N-[(3-Fluorophenyl)methyl]-1H-imidazole-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=279236-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3-Fluorophenyl)methyl]-1H-imidazole-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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